2-Bromo-6-chloro-4-iodopyridine
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Overview
Description
2-Bromo-6-chloro-4-iodopyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequently, iodination can be performed using iodotrimethylsilane .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for yield and purity, employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by palladium or nickel catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or lithium diisopropylamide (LDA) in polar aprotic solvents.
Cross-Coupling: Palladium or nickel catalysts with ligands such as triphenylphosphine in the presence of bases like potassium carbonate.
Major Products:
- Substituted pyridines with various functional groups.
- Coupled products with aryl or alkyl groups.
Scientific Research Applications
2-Bromo-6-chloro-4-iodopyridine is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Industry: Employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-iodopyridine in chemical reactions involves the reactivity of its halogen atoms. The presence of bromine, chlorine, and iodine allows for selective functionalization at different positions on the pyridine ring. This selective reactivity is exploited in various synthetic transformations, enabling the formation of diverse chemical structures .
Comparison with Similar Compounds
2-Bromo-4-iodopyridine: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-6-iodopyridine:
2-Amino-6-bromopyridine: Contains an amino group instead of iodine, resulting in different chemical properties and applications.
Uniqueness: 2-Bromo-6-chloro-4-iodopyridine is unique due to the presence of three different halogen atoms, which provides a versatile platform for various chemical modifications. This multi-halogenated structure allows for selective reactions that are not possible with simpler halogenated pyridines.
Properties
Molecular Formula |
C5H2BrClIN |
---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-4-1-3(8)2-5(7)9-4/h1-2H |
InChI Key |
MOBVVSVLPHFOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)I |
Origin of Product |
United States |
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